methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate typically involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method provides a rapid and efficient route to the desired benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator.
Zileuton: An inhibitor of 5-lipoxygenase and leukotriene biosynthesis.
Sertaconazole: An antifungal agent that inhibits the synthesis of ergosterol.
Uniqueness
methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
Methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiophene core, which is known for its potential pharmacological properties. The presence of the acetylbenzamide moiety enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Research has shown that benzothiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various benzo[b]thiophene derivatives against Staphylococcus aureus, it was found that structural modifications, such as the introduction of hydrophobic groups, can significantly influence antimicrobial efficacy. For instance, compounds with higher hydrophobicity demonstrated enhanced activity against resistant strains, with minimum inhibitory concentrations (MICs) varying based on structural features .
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
III.a | 256 | S. aureus (ATCC 29213) |
III.b | >256 | S. aureus (MDR) |
III.c | >256 | S. aureus (Daptomycin-resistant) |
III.d | >256 | S. aureus |
III.e | 128 | S. aureus (MDR) |
III.f | 32 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that highlight its ability to inhibit cancer cell proliferation. For example, compounds derived from benzothiophenes have been shown to induce apoptosis in human cancer cell lines such as HeLa and A549 cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using human adenocarcinomic alveolar basal epithelial cells (A549), several benzothiophene derivatives were tested for their effects on cell viability. Notably, compound II.b showed no cytotoxicity at concentrations up to 128 µg/mL, indicating a favorable selectivity index for further development in cancer therapeutics .
Enzyme Inhibition
Benzothiophene derivatives have also been investigated for their enzyme inhibitory activities, particularly against cholinesterases (AChE and BChE). In one study, several analogues exhibited IC50 values ranging from 20.8 to 121.7 µM against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 20.8 | AChE |
Compound B | 50.0 | AChE |
Compound C | 121.7 | BChE |
Properties
IUPAC Name |
methyl 3-[(4-acetylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-11(21)12-7-9-13(10-8-12)18(22)20-16-14-5-3-4-6-15(14)25-17(16)19(23)24-2/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBGPJYTLVIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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